molecular formula C7H13FO4 B12607561 Acetic acid;5-fluorooxan-2-ol CAS No. 645413-09-8

Acetic acid;5-fluorooxan-2-ol

Cat. No.: B12607561
CAS No.: 645413-09-8
M. Wt: 180.17 g/mol
InChI Key: VGPVHYIRFPPNNW-UHFFFAOYSA-N
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Description

This product is a chemical compound supplied for laboratory research purposes. It contains Acetic acid, a fundamental organic acid with the CAS Number 64-19-7 and the molecular formula C₂H₄O₂ . Acetic acid is a clear, colorless liquid with a pungent odor and is a key component in vinegar . In research contexts, acetic acid is widely utilized as a reagent in chemical synthesis and as a solvent for the purification and recrystallization of organic compounds . Its role as a weak acid also makes it valuable for pH adjustment and as a buffer component in various biochemical and microbiological assays . Furthermore, acetic acid possesses antimicrobial properties and is investigated for its efficacy as an antiseptic agent . The specific research applications, synergistic effects, and comprehensive mechanism of action for the combined compound "Acetic acid;5-fluorooxan-2-ol" are not fully detailed in public scientific literature and require further investigation by qualified researchers. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures and must not be used for personal, veterinary, or household applications.

Properties

CAS No.

645413-09-8

Molecular Formula

C7H13FO4

Molecular Weight

180.17 g/mol

IUPAC Name

acetic acid;5-fluorooxan-2-ol

InChI

InChI=1S/C5H9FO2.C2H4O2/c6-4-1-2-5(7)8-3-4;1-2(3)4/h4-5,7H,1-3H2;1H3,(H,3,4)

InChI Key

VGPVHYIRFPPNNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC(OCC1F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;5-fluorooxan-2-ol typically involves the fluorination of oxan-2-ol followed by acetylation. The fluorination process can be achieved using reagents such as hydrogen fluoride or fluorine gas under controlled conditions. The acetylation step involves reacting the fluorinated oxan-2-ol with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-fluorooxan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Hydroxide ions, amine groups.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Acetic acid;5-fluorooxan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid;5-fluorooxan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The acetyl group can also participate in acetylation reactions, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “Acetic acid;5-fluorooxan-2-ol,” we compare its hypothesized structure and properties with structurally related fluorinated carboxylic acids and acetic acid derivatives documented in the evidence.

Table 1: Structural and Functional Comparison of Fluorinated Carboxylic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Findings
[3-Acetyl-2-(4-fluorophenyl)-...]acetic acid C₁₅H₁₃FNO₅ 330.27 Acetic acid, pyrrole, F, ketone, OH Potential bioactive agent (e.g., kinase inhibition)
5-(2-Fluorophenyl)-2-hydroxynicotinic acid C₁₂H₈FNO₃ 249.20 Nicotinic acid, F, OH Pharmaceutical intermediate (e.g., antiviral)
5-Fluoro-2-hydroxybenzoic acid C₇H₅FO₃ 156.11 Benzoic acid, F, OH Organic synthesis, agrochemicals
Acetic acid (reference) C₂H₄O₂ 60.05 Carboxylic acid Food preservative, industrial synthesis

Key Comparisons

Structural Complexity :

  • The pyrrole-based compound () features a complex heterocyclic structure with multiple functional groups (acetyl, fluorophenyl, ketone), distinguishing it from simpler fluorinated benzoic or nicotinic acids.
  • In contrast, 5-fluoro-2-hydroxybenzoic acid () retains a minimalistic aromatic backbone, favoring applications in bulk organic synthesis.

Functional Group Influence :

  • Fluorine substitution in all compounds enhances lipophilicity and resistance to enzymatic degradation, critical for drug bioavailability. However, the pyrrole derivative’s ketone and acetyl groups may confer additional reactivity (e.g., hydrogen bonding or electrophilic interactions).
  • The hydroxyl group in nicotinic and benzoic acids (–13) facilitates solubility and metal chelation, useful in catalysis or coordination chemistry.

Biological and Industrial Relevance :

  • Proteomic studies (–8) highlight acetic acid’s role in bacterial metabolism, where fluorinated analogs could disrupt microbial pathways via structural mimicry.
  • Glacial acetic acid () is pivotal in industrial processes (e.g., vinyl acetate production), while fluorinated derivatives are niche candidates for targeted drug delivery.

Synthetic Challenges: The pyrrole-acetic acid hybrid () likely requires multi-step synthesis (e.g., Paal-Knorr pyrrole formation followed by fluorination), whereas 5-fluoro-2-hydroxybenzoic acid can be synthesized via direct electrophilic substitution.

Biological Activity

Acetic acid;5-fluorooxan-2-ol is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C7H13F1O4
Molecular Weight: 192.18 g/mol
CAS Number: 645413-09-8
IUPAC Name: this compound

The compound features a fluorine atom attached to the oxan ring, which is believed to enhance its biological activity compared to other halogenated derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom is thought to influence its reactivity and binding affinity, potentially leading to:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Interaction: It could interact with various receptors, modulating signaling pathways that are crucial for cellular function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Antifungal Activity

The compound has also demonstrated antifungal properties, making it a candidate for further investigation in treating fungal infections. Its mechanism may involve disrupting cell wall synthesis or inhibiting ergosterol biosynthesis.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy:
    A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. Results indicated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive strains .
  • Fluorinated Compounds in Drug Design:
    Research highlighted the role of fluorinated compounds in enhancing drug properties. This compound was noted for its increased lipophilicity, which may improve membrane permeability and bioavailability .
  • Mechanistic Insights:
    A detailed mechanistic study revealed that the compound interacts with bacterial cell membranes, leading to increased permeability and subsequent cell lysis . This suggests a dual mechanism involving both inhibition of metabolic pathways and disruption of cell integrity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound Molecular Formula Biological Activity
Acetic acid;5-chlorooxan-2-olC7H13ClO4Moderate antimicrobial
Acetic acid;5-bromooxan-2-olC7H13BrO4Strong antimicrobial
This compoundC7H13FO4High antimicrobial and antifungal

Q & A

Q. What methodologies reconcile conflicting data on the metabolic pathways of fluorinated acetic acid derivatives in in vitro models?

  • Conduct radiolabeled tracer studies (e.g., ¹⁴C-acetate) with LC-MS/MS to track metabolite formation. Compare results across cell lines (e.g., HepG2 vs. primary hepatocytes). Use enzyme-specific inhibitors (e.g., monoamine oxidase inhibitors) to isolate dominant pathways .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise, replicate experiments with strict controls (e.g., solvent batch, humidity) and use multivariate statistical analysis to identify confounding variables .
  • Experimental Design : Structure studies using the FLOAT method (Formulate, Locate, Organize, Analyze, Test) to ensure clarity, scope, and reproducibility .

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